Lofexidine hydrochloride Lofexidine hydrochloride See also: Lofexidine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 21498-08-8
VCID: VC0003874
InChI: InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
SMILES: CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C11H13Cl3N2O
Molecular Weight: 295.6 g/mol

Lofexidine hydrochloride

CAS No.: 21498-08-8

Cat. No.: VC0003874

Molecular Formula: C11H13Cl3N2O

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Lofexidine hydrochloride - 21498-08-8

CAS No. 21498-08-8
Molecular Formula C11H13Cl3N2O
Molecular Weight 295.6 g/mol
IUPAC Name 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
Standard InChI Key DWWHMKBNNNZGHF-UHFFFAOYSA-N
SMILES CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Canonical SMILES CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Appearance Solid powder

Chemical Structure and Pharmacological Profile

Molecular Characteristics

Lofexidine hydrochloride is chemically designated as 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole monohydrochloride, with the molecular formula C11H12Cl2N2OHClC_{11}H_{12}Cl_2N_2O \cdot HCl and a molar mass of 295.6 g/mol . The compound exists as a racemic mixture of two enantiomers, dexlofexidine and levlofexidine, with the latter demonstrating 20-fold greater potency at alpha-2 adrenergic receptors .

Physicochemical Properties

The hydrochloride salt form exhibits high solubility in water, methanol, and ethanol but limited solubility in nonpolar solvents like n-hexane . Its crystalline structure facilitates rapid absorption following oral administration, achieving peak plasma concentrations within 2–5 hours .

Table 1: Key Physicochemical Properties of Lofexidine Hydrochloride

PropertyValueSource
Molecular Weight295.6 g/mol
Solubility in WaterFreely soluble
Bioavailability>72%
Protein Binding55%

Mechanism of Action

Primary Receptor Interactions

Lofexidine hydrochloride primarily agonizes alpha-2A adrenergic receptors, inhibiting norepinephrine release and attenuating sympathetic nervous system activity . This action reduces cAMP synthesis, potassium efflux, and neural firing rates, thereby alleviating withdrawal-associated tachycardia and hypertension .

Secondary Receptor Affinities

Unlike clonidine, lofexidine exhibits moderate agonist activity at serotonin receptors (5-HT1A, 5-HT7, 5-HT2C, 5-HT1D) and dopamine D2S receptors . These interactions may contribute to its efficacy in managing anxiety and mood-related withdrawal symptoms, though clinical correlates remain under investigation .

Table 2: Receptor Binding Profile Comparison (Lofexidine vs. Clonidine)

ReceptorLofexidine AffinityClonidine Affinity
Alpha-2A AdrenergicHighHigh
5-HT1AModerateNone
Dopamine D2SModerateNone
Alpha-1A AdrenergicLowLow

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral administration yields 72% bioavailability, with peak plasma concentrations (1.26 ng/mL) occurring 3 hours post-dose . The volume of distribution (300 L) indicates extensive tissue penetration, though protein binding remains moderate at 55% .

Metabolic Pathways

Hepatic metabolism predominates via CYP2D6, with minor contributions from CYP1A2 and CYP2C19 . Primary metabolites include N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and 2,6-dichlorophenol, both pharmacologically inactive .

Elimination Kinetics

Renal excretion accounts for 94% of elimination, with an elimination half-life of 11 hours and total clearance of 17.6 L/h . Less than 1% is excreted unchanged in feces .

ParameterValueSource
Half-Life11 hours
Clearance17.6 L/h
Renal Excretion94%
Major Metabolizing EnzymeCYP2D6

Clinical Efficacy and Research Findings

Phase III Trials

A double-blind, placebo-controlled study (N=264) demonstrated lofexidine’s superiority in reducing withdrawal severity (Day 3 SOWS-Gossop: 6.32 vs. 8.67, p=0.0212) and improving treatment retention (p=0.0034) . Participants receiving lofexidine reported fewer cravings and completed detoxification at higher rates than placebo controls .

Comparative Studies

Meta-analyses indicate lofexidine’s non-inferiority to diazepam and clonidine, with a 40% lower incidence of hypotension compared to the latter . In a head-to-head trial, lofexidine-treated patients exhibited a 25% higher completion rate for opioid discontinuation protocols .

Table 4: Efficacy Outcomes in Opioid Withdrawal Management

Outcome MeasureLofexidine GroupPlacebo/Comparator
Treatment Completion68%42%
Hypotension Incidence12%32% (clonidine)
Day 3 SOWS Score6.328.67

Regulatory Status and Guidelines

FDA Approval and Labeling

Lucemyra® (lofexidine hydrochloride) is approved for adults undergoing abrupt opioid cessation, with a maximum daily dose of 3.2 mg (16 tablets) . The label contraindicates concurrent use with QT-prolonging agents due to a 14.4 msec QTcF interval increase at supratherapeutic doses .

International Guidelines

The UK’s National Institute for Health and Care Excellence (NICE) endorses lofexidine for outpatient detoxification, particularly when combined with naltrexone to accelerate opioid receptor blockade .

Future Directions and Research Opportunities

Enantiomer-Specific Therapeutics

Preliminary data suggest levlofexidine’s enhanced alpha-2 selectivity could permit lower dosing and reduced adverse effects . Phase II trials investigating enantiopure formulations are ongoing.

Expanded Indications

Animal models indicate potential utility in alcohol and stimulant withdrawal syndromes, driven by lofexidine’s serotonergic activity . Human trials are needed to validate these applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

295.5922 g/mol